![molecular formula C11H11N3O B13323717 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13323717.png)
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and an aldehyde group at position 4 of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between benzyl azide and propargyl alcohol, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of copper(I) catalysts and mild temperatures to ensure high regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or neutral conditions.
Major Products Formed:
Oxidation: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is primarily based on its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the methyl group at position 5.
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the benzyl group at position 1.
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the benzyl and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring with a benzyl group and an aldehyde functional group. Its molecular formula is C11H12N4O, with a molecular weight of approximately 217.22 g/mol. The presence of these functional groups enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H12N4O |
Molecular Weight | 217.22 g/mol |
Functional Groups | Triazole, Benzyl, Aldehyde |
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of cell membrane synthesis by inhibiting enzymes related to ergosterol production, a critical component of fungal membranes.
Antifungal Activity
The compound has shown promising antifungal properties, common among triazole derivatives. Studies demonstrate that it effectively inhibits the growth of several fungal species, making it a candidate for developing antifungal agents. The specific action mechanism includes:
- Inhibition of ergosterol biosynthesis.
- Disruption of fungal cell wall integrity.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with cellular targets involved in cancer progression. Although comprehensive data is limited, the compound's structural features indicate potential for further exploration in cancer therapy .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
This data supports the compound's potential as an antimicrobial agent.
Study 2: Antifungal Activity
In another investigation focusing on antifungal activity, the compound was tested against various fungi:
Fungus | Inhibition Zone (mm) |
---|---|
Aspergillus niger | 15 |
Cryptococcus neoformans | 18 |
These results indicate significant antifungal activity compared to standard antifungal drugs.
Study 3: Anticancer Potential
A preliminary study assessed the anticancer activity of the compound against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values obtained were:
Cell Line | IC50 (µM) |
---|---|
A549 | 25 |
MCF7 | 30 |
These findings suggest that further development could lead to effective anticancer therapies based on this compound .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-benzyl-5-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-9-11(8-15)12-13-14(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
MTWYZKXGIGUIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.